molecular formula C18H20N2O2 B3937752 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine

2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine

Cat. No. B3937752
M. Wt: 296.4 g/mol
InChI Key: JPULSXKHOKGFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine, also known as PEPMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PEPMC belongs to the class of morpholine derivatives and has been extensively studied for its ability to interact with various biological targets.

Mechanism of Action

2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine exerts its effects by interacting with various biological targets, including NF-κB, caspases, and reactive oxygen species (ROS). 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes. 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. Additionally, 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine reduces oxidative stress and inflammation in the brain by scavenging ROS and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various cell types. 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has been shown to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has also been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. However, 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has not been extensively studied for its toxicity profile, which may limit its potential for clinical use.

Future Directions

There are several future directions for the study of 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine. One potential area of research is the development of 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine derivatives with improved solubility and bioavailability. Another area of research is the investigation of 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine's potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms underlying 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine's anti-inflammatory and anti-cancer effects, which may lead to the development of novel therapeutic agents.

Scientific Research Applications

2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have demonstrated that 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation and immune responses. 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

[2-(2-phenylethyl)morpholin-4-yl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(17-8-4-5-11-19-17)20-12-13-22-16(14-20)10-9-15-6-2-1-3-7-15/h1-8,11,16H,9-10,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPULSXKHOKGFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=CC=N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Phenylethyl)morpholin-4-yl]-pyridin-2-ylmethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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